molecular formula C8H6FNS B1388080 4-Fluorobenzyl thiocyanate CAS No. 2740-87-6

4-Fluorobenzyl thiocyanate

Cat. No.: B1388080
CAS No.: 2740-87-6
M. Wt: 167.21 g/mol
InChI Key: KNPKUMPACMQXGD-UHFFFAOYSA-N
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Description

4-Fluorobenzyl thiocyanate is an organic compound characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a thiocyanate group

Safety and Hazards

4-Fluorobenzyl thiocyanate may pose several hazards. It may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, cause skin irritation, be harmful in contact with skin, and be harmful if swallowed . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

Thiocyanates, including 4-Fluorobenzyl thiocyanate, have broad application prospects due to their presence in natural products, synthetic drugs, and bioactive molecules . Future research may focus on improving the understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies . Additionally, β-(4-fluorobenzyl) Arteannuin B, a novel semisynthetic derivative of Arteannuin B, has been identified as a potent ER stress inducer, leading to the consistent activation of ATF-4 , indicating potential future directions in medical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Fluorobenzyl thiocyanate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness of 4-Fluorobenzyl Thiocyanate: The presence of both the fluorine atom and the thiocyanate group in this compound imparts unique chemical properties, such as increased reactivity and specificity in biochemical interactions. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(4-fluorophenyl)methyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPKUMPACMQXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301298188
Record name (4-Fluorophenyl)methyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2740-87-6
Record name (4-Fluorophenyl)methyl thiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2740-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Fluorophenyl)methyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301298188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluorobenzyl thiocyanate
Reactant of Route 2
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4-Fluorobenzyl thiocyanate
Reactant of Route 3
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4-Fluorobenzyl thiocyanate
Reactant of Route 4
Reactant of Route 4
4-Fluorobenzyl thiocyanate
Reactant of Route 5
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4-Fluorobenzyl thiocyanate
Reactant of Route 6
Reactant of Route 6
4-Fluorobenzyl thiocyanate

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